1-Chloroisoquinolin-4-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-chloroisoquinolin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO/c10-9-7-4-2-1-3-6(7)8(12)5-11-9/h1-5,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEVLGPVFFYUBRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN=C2Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20401535 | |
| Record name | 1-chloroisoquinolin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20401535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3336-43-4 | |
| Record name | 1-Chloro-4-isoquinolinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3336-43-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-chloroisoquinolin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20401535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Chloro-4-hydroxyisoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Strategies for 1 Chloroisoquinolin 4 Ol
Classical Synthetic Routes to the Isoquinoline (B145761) Core
The foundation of 1-Chloroisoquinolin-4-ol synthesis lies in the construction of the parent isoquinoline ring system. Several classical methods are renowned for their utility in forming this bicyclic heteroaromatic structure from acyclic precursors. While these routes may not directly yield the target compound, they provide the fundamental skeleton that is later functionalized.
Two of the most prominent methods are the Bischler-Napieralski reaction and the Pomeranz-Fritsch reaction.
Bischler-Napieralski Reaction: This reaction involves the intramolecular cyclization of β-arylethylamides in the presence of a dehydrating agent, such as phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃). organic-chemistry.orgwikipedia.org The reaction initially produces a 3,4-dihydroisoquinoline, which can be subsequently dehydrogenated (aromatized) to the corresponding isoquinoline. nrochemistry.comslideshare.net The effectiveness of this reaction is often enhanced by the presence of electron-donating groups on the benzene (B151609) ring of the β-arylethylamide. nrochemistry.comjk-sci.com
Pomeranz-Fritsch Reaction: This method provides a direct route to aromatic isoquinolines. wikipedia.org It consists of the acid-catalyzed cyclization of a benzalaminoacetal, which is itself formed from the condensation of a benzaldehyde (B42025) with a 2,2-dialkoxyethylamine. wikipedia.orgorganicreactions.org While sulfuric acid is traditionally used, Lewis acids have also been employed. wikipedia.org This reaction is valuable for creating substitution patterns that may be difficult to achieve with other methods. organicreactions.org Modifications like the Schlittler-Müller variant allow for the synthesis of C1-substituted isoquinolines. thermofisher.com
| Reaction | Starting Materials | Key Reagents | Initial Product |
|---|---|---|---|
| Bischler-Napieralski | β-Arylethylamide | POCl₃, P₂O₅ | 3,4-Dihydroisoquinoline |
| Pomeranz-Fritsch | Benzaldehyde, 2,2-Dialkoxyethylamine | H₂SO₄ (or other acids) | Isoquinoline |
Formation of the 1-Chloro Substituent in Isoquinoline Systems
The introduction of a chlorine atom at the C1 position of the isoquinoline ring is a key step. This transformation is typically achieved by converting a precursor containing an oxygen functionality at C1, such as an isoquinolin-1(2H)-one (also known as an isocarbostyril).
Conversion of Isoquinolin-1(2H)-ones to 1-Chloroisoquinolines
The most common and effective method for synthesizing 1-chloroisoquinolines is through the chlorination of the corresponding isoquinolin-1(2H)-one. The lactam functionality of the isoquinolinone can be converted to a chloro-substituent using a strong chlorinating agent.
Phosphoryl chloride (POCl₃) is the reagent of choice for this transformation. chemicalbook.com The reaction involves heating the isoquinolin-1(2H)-one precursor with POCl₃, often at reflux temperatures. This process converts the C1-carbonyl group into the desired 1-chloro substituent. A specific synthetic route to this compound proceeds from the intermediate 4-hydroxy-2H-isoquinolin-1-one, which is treated with phosphoryl chloride, sometimes in the presence of a base like triethylamine, to yield the final product. chemicalbook.com
Halogenation Reactions at the C1 Position
Direct halogenation of an unsubstituted isoquinoline at the C1 position is challenging due to the electronic nature of the ring system. Nucleophilic substitution is favored at C1. chemicalbook.com Therefore, routes involving precursors are more common. An alternative to the isoquinolinone route is the reaction of isoquinoline-N-oxides with phosphoryl chloride. This reaction also effectively introduces a chlorine atom at the C1 position. chemicalbook.com
Introduction of the 4-Hydroxyl Group
The regioselective introduction of a hydroxyl group at the C4 position is a critical challenge in the synthesis of this compound. This is typically accomplished by designing a synthetic sequence that builds this functionality into the ring system from the start, rather than through direct oxidation of a pre-formed isoquinoline, which is often unselective.
Strategies for Regioselective Hydroxylation at C4
Synthesizing the 4-hydroxy functionality is best achieved by using starting materials that already contain the necessary atoms for its formation. One strategy involves the synthesis of isoquinoline-1,3(2H,4H)-diones, which can serve as precursors. researchgate.net These diones possess a carbonyl group at the C1 and C3 positions, and methods exist for their conversion into 4-hydroxyisoquinolin-1(2H)-one derivatives.
Sequential Synthesis Approaches for this compound
Based on available synthetic routes, the most logical and documented pathway to this compound involves a sequential approach:
Formation of a Precursor Ring: A suitable acyclic precursor, such as a derivative of homophthalic acid or a related compound, undergoes cyclization to form a substituted isoquinoline ring system that incorporates oxygen functionality at both the C1 and C4 positions. This leads to the key intermediate, 4-hydroxy-2H-isoquinolin-1-one.
Chlorination of the Intermediate: The intermediate, 4-hydroxy-2H-isoquinolin-1-one, is then subjected to chlorination. As established, this is effectively carried out using a reagent like phosphoryl chloride (POCl₃). chemicalbook.com This step selectively converts the C1-keto group (in its lactam form) into a chloro group while preserving the C4-hydroxyl group, thus yielding the final target molecule, this compound.
This sequential strategy, which first establishes the hydroxyl group as part of a stable isoquinolinone intermediate before introducing the chloro substituent, is the most viable method for producing this compound with the correct regiochemistry.
| Synthetic Step | Key Intermediate | Typical Reagent | Product |
|---|---|---|---|
| Ring Formation & Hydroxylation | Homophthalic acid derivative (example) | Cyclization conditions | 4-hydroxy-2H-isoquinolin-1-one |
| Chlorination | 4-hydroxy-2H-isoquinolin-1-one | Phosphoryl chloride (POCl₃) | This compound |
Modern and Advanced Synthetic Techniques
Recent advancements in synthetic organic chemistry have provided novel methodologies for the preparation of heteroaromatic compounds like this compound. These techniques aim to overcome the limitations of classical synthetic routes, such as harsh reaction conditions, long reaction times, and the use of hazardous reagents.
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. jddhs.comrsc.org The application of microwave irradiation can lead to dramatic reductions in reaction times, from hours to minutes, along with improved yields and purities of the desired products. jddhs.com While specific microwave-assisted protocols for the direct synthesis of this compound are not extensively documented in publicly available literature, the synthesis of related isoquinoline and quinoline (B57606) derivatives using this technology provides a strong basis for its potential application. nih.govshd-pub.org.rs
Microwave heating can be effectively employed in key steps of the synthesis, such as the cyclization and functionalization of the isoquinoline core. For instance, in multi-step syntheses, the formation of the isoquinolin-4-ol precursor could be significantly expedited under microwave irradiation. The uniform and rapid heating provided by microwaves can enhance reaction rates and minimize the formation of side products. jddhs.com
Table 1: Potential Microwave-Assisted Steps in the Synthesis of this compound
| Synthetic Step | Conventional Method | Potential Microwave-Assisted Protocol | Anticipated Advantages |
| Cyclization to form the isoquinoline core | Refluxing in a high-boiling solvent for several hours. | Microwave irradiation in a suitable solvent for minutes. | Reduced reaction time, higher yield, cleaner reaction profile. |
| Chlorination of the precursor | Use of chlorinating agents at elevated temperatures for extended periods. | Microwave-assisted chlorination at controlled temperatures. | Faster reaction, improved selectivity, reduced decomposition. |
It is important to note that the optimization of parameters such as solvent, temperature, pressure, and reaction time is crucial for the successful implementation of microwave-assisted synthesis.
Catalysis is a cornerstone of modern organic synthesis, offering highly efficient and selective routes to complex molecules. rsc.org Transition-metal catalysis, particularly with palladium and copper, has been widely used in the synthesis of isoquinoline derivatives. organic-chemistry.org These catalytic systems can facilitate carbon-carbon and carbon-heteroatom bond formations that are challenging to achieve through conventional methods. nih.gov
Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, could be employed in the synthesis of precursors to this compound. For example, a suitably substituted benzene derivative could be coupled with a side chain that can be subsequently cyclized to form the isoquinoline ring. Copper-catalyzed reactions are also valuable, particularly in cyclization and amination steps. nih.govrsc.org
Table 2: Potential Catalytic Reactions in the Synthesis of this compound
| Reaction Type | Catalyst | Potential Application |
| Suzuki Coupling | Palladium(0) complexes | Formation of a C-C bond to introduce a side chain for subsequent cyclization. |
| Heck Coupling | Palladium(0) or Palladium(II) complexes | Arylation or vinylation of a precursor to build the isoquinoline skeleton. |
| Sonogashira Coupling | Palladium(0) and Copper(I) complexes | Coupling of a terminal alkyne with an aryl halide to form a key intermediate. |
| Buchwald-Hartwig Amination | Palladium(0) complexes | Intramolecular amination to form the nitrogen-containing ring. |
| Ullmann Condensation | Copper(I) complexes | Formation of C-N or C-O bonds in the final steps of the synthesis. |
The choice of catalyst, ligand, base, and solvent is critical for the success of these reactions, influencing both the yield and selectivity of the desired product.
The principles of green chemistry are increasingly being integrated into the design of synthetic routes to minimize environmental impact. rsc.orgnih.gov This approach focuses on the use of renewable resources, the reduction of waste, and the avoidance of hazardous substances. jddhs.com
In the context of this compound synthesis, green chemistry principles can be applied in several ways:
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.
Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives such as water, ethanol, or ionic liquids, or performing reactions under solvent-free conditions. nih.govrsc.org
Energy Efficiency: Employing energy-efficient techniques like microwave-assisted synthesis to reduce energy consumption. jddhs.com
Catalysis: Utilizing catalytic reagents in small amounts instead of stoichiometric reagents to minimize waste. rsc.org
For example, a greener synthesis of this compound could involve a one-pot reaction in an aqueous medium, catalyzed by a recyclable metal catalyst, and potentially accelerated by microwave irradiation. The development of such sustainable methodologies is a key focus of modern chemical research. rsc.orgnih.gov
Table 3: Application of Green Chemistry Principles to this compound Synthesis
| Green Chemistry Principle | Application in Synthesis |
| Prevention of Waste | One-pot synthesis, high-yield reactions. |
| Atom Economy | Designing reactions with minimal by-products. |
| Less Hazardous Chemical Syntheses | Use of non-toxic reagents and solvents. |
| Designing Safer Chemicals | The final product itself is an intermediate, but the synthetic route can be made safer. |
| Safer Solvents and Auxiliaries | Use of water, ethanol, or solvent-free conditions. |
| Design for Energy Efficiency | Microwave-assisted reactions, reactions at ambient temperature. |
| Use of Renewable Feedstocks | Exploring starting materials from renewable sources. |
| Reduce Derivatives | Avoiding unnecessary protection and deprotection steps. |
| Catalysis | Employing catalytic cycles instead of stoichiometric reagents. |
| Design for Degradation | Not directly applicable to the synthesis of an intermediate. |
| Real-time analysis for Pollution Prevention | In-process monitoring to prevent side reactions and waste. |
| Inherently Safer Chemistry for Accident Prevention | Choosing reagents and conditions that minimize the risk of accidents. |
By integrating these modern and advanced synthetic techniques, the production of this compound can be achieved with greater efficiency, selectivity, and sustainability, meeting the growing demands of the pharmaceutical and chemical industries.
Chemical Reactivity and Transformation Studies of 1 Chloroisoquinolin 4 Ol
Reactivity of the Chlorine Atom at C1
The chlorine atom at the C1 position of the isoquinoline (B145761) ring is activated towards displacement due to the electron-withdrawing effect of the adjacent nitrogen atom. This activation facilitates its participation in several important chemical transformations.
Nucleophilic Aromatic Substitution Reactions
The electron-deficient nature of the C1 position in the isoquinoline nucleus makes the chlorine atom a good leaving group in nucleophilic aromatic substitution (SNAr) reactions. This allows for the direct introduction of various nucleophiles, including amines, alkoxides, and thiolates.
Studies on related chloroquinolines have shown that these reactions can be influenced by catalysis and reaction conditions. For instance, the reaction of 4-chloroquinolines with 1,2,4-triazole has been studied under neutral, acidic, and basic conditions, highlighting the significant role of acid and base catalysis. researchgate.net Generally, the reaction of chloroquinolines with amines can be promoted by heat or the presence of a base. nih.govdocbrown.info In a typical procedure, the chloro-substituted heterocycle is treated with an excess of the amine, which can also serve as the solvent, often at elevated temperatures to drive the reaction to completion.
Table 1: Examples of Nucleophilic Aromatic Substitution on Chloroquinolines
| Entry | Chloroquinoline Derivative | Nucleophile | Product | Conditions | Yield (%) | Reference |
| 1 | 4-Chloroquinoline | 1,2,4-triazole | 4-(1H-1,2,4-triazol-1-yl)quinoline | Various | Varies | researchgate.net |
| 2 | 2-Chloroquinoxaline | Anilines | 2-(Phenylamino)quinoxaline | Ethanol, heat | - |
Note: Specific yield data for 1-Chloroisoquinolin-4-ol was not available in the searched literature. The table reflects reactions on analogous structures.
Transition-Metal Catalyzed Cross-Coupling Reactions
The chlorine atom at C1 serves as an excellent handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in the synthesis of complex organic molecules.
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, typically a boronic acid, in the presence of a palladium catalyst and a base. This reaction is widely used to synthesize biaryl compounds. The reactivity of chloroquinolines in Suzuki-Miyaura couplings has been demonstrated, allowing for the introduction of various aryl and heteroaryl substituents. rsc.orgresearchgate.net
The general conditions for a Suzuki-Miyaura reaction involve a palladium catalyst such as Pd(PPh₃)₄ or Pd(OAc)₂, a base like Na₂CO₃, K₂CO₃, or K₃PO₄, and a suitable solvent system, often a mixture of an organic solvent and water. The reaction is tolerant of a wide range of functional groups, making it a versatile synthetic tool. researchgate.net
Table 2: Representative Conditions for Suzuki-Miyaura Coupling of Chloroarenes
| Entry | Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Product | Yield (%) | Reference |
| 1 | 4-Chloroanisole | Phenylboronic acid | [Pd₂(dba)₃] / Ligand | tBuOK | Toluene | 4-Methoxybiphenyl | 91.5 | researchgate.net |
| 2 | 4-Chloroquinoline Derivative | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/Water | 4-Phenylquinoline Derivative | - | researchgate.net |
Note: Specific examples for this compound were not explicitly found. The table provides data for analogous chloroarenes to illustrate typical reaction conditions and outcomes.
Beyond the Suzuki-Miyaura coupling, the chlorine atom at C1 can participate in other important transition-metal catalyzed reactions:
Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. It is a reliable method for the synthesis of arylalkynes. The reaction is typically carried out under mild conditions, using a base such as an amine, which can also act as the solvent. wikipedia.orgorganic-chemistry.orglibretexts.org
Heck Coupling: The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene. This palladium-catalyzed reaction is a key method for C-C bond formation. rsc.org
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for the formation of C-N bonds between an aryl halide and an amine. It offers a significant advantage over traditional methods for synthesizing aryl amines due to its broad substrate scope and functional group tolerance. The choice of ligand and base is crucial for the success of the reaction. libretexts.orgwikipedia.orgjk-sci.comrug.nl
Reactivity of the Hydroxyl Group at C4
The hydroxyl group at the C4 position of this compound exhibits reactivity characteristic of a phenolic hydroxyl group, allowing for modifications such as O-alkylation and O-acylation.
O-Alkylation and O-Acylation Reactions
O-Alkylation reactions involve the formation of an ether linkage by reacting the hydroxyl group with an alkylating agent, typically an alkyl halide, in the presence of a base. The base deprotonates the hydroxyl group to form a more nucleophilic phenoxide ion, which then displaces the halide from the alkylating agent. Common bases used include potassium carbonate (K₂CO₃) and sodium hydride (NaH). nih.govnih.gov
O-Acylation reactions lead to the formation of esters through the reaction of the hydroxyl group with an acylating agent, such as an acyl chloride or an acid anhydride. These reactions are often carried out in the presence of a base, like pyridine (B92270) or triethylamine, to neutralize the acidic byproduct. mdpi.com
Table 3: General Conditions for O-Alkylation and O-Acylation of Phenols
| Reaction Type | Reagent | Base | Solvent | Product Type |
| O-Alkylation | Alkyl Halide (e.g., Methyl Iodide) | K₂CO₃, NaH | DMF, Acetone | Ether |
| O-Acylation | Acyl Chloride (e.g., Acetyl Chloride) | Pyridine, Triethylamine | Dichloromethane, THF | Ester |
This table provides generalized conditions for reactions involving phenolic hydroxyl groups, which are applicable to this compound.
Redox Chemistry Involving the Hydroxyl Moiety
The hydroxyl group at the C4 position of this compound is a key site for redox transformations. Although it is formally a secondary alcohol, its position on a double bond (enol) and within an aromatic system gives it phenolic character.
Oxidation: The oxidation of the hydroxyl group in this compound is expected to proceed under conditions typically used for phenols or secondary alcohols. Mild oxidizing agents can convert the hydroxyl group into a ketone, yielding 1-chloro-isoquinoline-4-one. Stronger oxidizing agents, such as chromic acid or potassium permanganate, could potentially lead to the formation of a corresponding quinone-like structure or even ring cleavage under harsh conditions. The choice of oxidant is crucial to control the reaction outcome. For instance, reagents like pyridinium chlorochromate (PCC) are known to be mild oxidizing agents that can convert primary alcohols to aldehydes and secondary alcohols to ketones. youtube.com
Reduction: Direct reduction of the hydroxyl group is not a typical transformation. More commonly, the hydroxyl group is first converted into a better leaving group, such as a tosylate or a halide, to facilitate a subsequent reductive removal. For example, the hydroxyl group can be replaced by a halogen using reagents like phosphorus halides. nih.govresearchgate.net The resulting 1,4-dichloroisoquinoline could then be subjected to catalytic hydrogenation or reduction with metal hydrides to selectively remove the halogen at the C4 position, yielding 1-chloroisoquinoline.
Electrophilic and Nucleophilic Reactions on the Isoquinoline Ring System
The isoquinoline ring of this compound is susceptible to both electrophilic and nucleophilic attacks, with the regioselectivity influenced by the existing substituents.
Electrophilic Aromatic Substitution: The hydroxyl group is an activating, ortho-, para-directing group for electrophilic aromatic substitution, while the chloro group and the nitrogen atom in the pyridine ring are deactivating. Electrophilic attack is therefore predicted to occur on the benzene (B151609) ring portion of the isoquinoline. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. byjus.combyjus.commasterorganicchemistry.comyoutube.com The presence of the hydroxyl group would direct incoming electrophiles primarily to positions 5 and 7.
Nucleophilic Aromatic Substitution: The chlorine atom at the C1 position is highly susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing effect of the ring nitrogen atom activates the C1 position for attack by nucleophiles. quora.com This reaction is a common strategy for introducing a wide variety of functional groups at this position. A broad range of nucleophiles, including amines, alkoxides, thiolates, and triazoles, can displace the chloride ion. researchgate.netresearchgate.netlibretexts.orgyoutube.com For example, reaction with ammonia or primary amines can yield 1-aminoisoquinolin-4-ol derivatives, while reaction with sodium methoxide would produce 1-methoxyisoquinolin-4-ol.
Derivatization Strategies for Structural Modification and Diversification
The functional groups of this compound serve as handles for various derivatization reactions, enabling the synthesis of new analogues for different applications.
To enhance detectability and improve analytical performance in techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, the hydroxyl group can be derivatized. meliomics.comddtjournal.comnih.govresearchgate.net
For Mass Spectrometry (LC-MS): Derivatization can improve ionization efficiency and chromatographic separation. Reagents targeting the hydroxyl group, such as dansyl chloride or isonicotinoyl chloride, can be employed to introduce a readily ionizable moiety. ddtjournal.comnih.gov
For NMR Spectroscopy: Derivatization with chiral agents can be used to determine enantiomeric purity if a subsequent reaction creates a stereocenter. Chiral derivatizing agents react with the hydroxyl group to form diastereomers that can be distinguished by NMR. unipi.itnih.gov Additionally, derivatization can help in resolving overlapping signals in complex spectra. nih.gov
Table 1: Potential Derivatization Reactions for Spectroscopic Analysis
| Analytical Technique | Target Functional Group | Derivatizing Reagent Class | Potential Product | Purpose |
|---|---|---|---|---|
| LC-MS | Hydroxyl | Sulfonyl Chlorides (e.g., Dansyl chloride) | Sulfonate Ester | Enhance ionization efficiency |
| LC-MS | Hydroxyl | Acyl Chlorides (e.g., Isonicotinoyl chloride) | Ester | Improve chromatographic retention and MS response |
| NMR | Hydroxyl | Chiral Carboxylic Acids/Acyl Chlorides | Diastereomeric Esters | Determination of enantiomeric excess (if applicable) |
Structural modification through derivatization is a key strategy to modulate the biological properties of a lead compound. The isoquinoline scaffold is present in many biologically active molecules. mdpi.comnih.gov
Modification at C1: The reactive chlorine atom at C1 is an ideal position for introducing diverse substituents via nucleophilic substitution. Introducing moieties like substituted anilines, sulfonamides, or various heterocyclic rings can lead to derivatives with potential anticancer, antimicrobial, or other therapeutic activities. nih.govlp.edu.ua
Modification at C4: The hydroxyl group can be converted into ethers or esters. These modifications can alter the compound's polarity, solubility, and ability to form hydrogen bonds, which can significantly impact its interaction with biological targets.
Table 2: Derivatization Strategies for Modifying Biological Activity
| Position | Reaction Type | Reagent Class | Resulting Moiety | Potential Biological Relevance |
|---|---|---|---|---|
| C1 | Nucleophilic Substitution | Amines/Anilines | Substituted Amino | Anticancer, Kinase Inhibitors |
| C1 | Nucleophilic Substitution | Thiols | Thioether | Antimicrobial |
| C1 | Nucleophilic Substitution | Heterocycles (e.g., Triazole) | Heterocyclyl | Diverse Pharmacological Activities |
| C4 | Etherification | Alkyl Halides | Alkoxy | Modulation of Lipophilicity and Target Binding |
Spectroscopic and Computational Elucidation of 1 Chloroisoquinolin 4 Ol
Advanced Spectroscopic Characterization Techniques
The characterization of 1-Chloroisoquinolin-4-ol is achieved through a multi-faceted spectroscopic approach. Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides insights into the functional groups and bond vibrations within the molecule. Concurrently, Nuclear Magnetic Resonance (NMR) spectroscopy, specifically ¹H and ¹³C NMR, offers a detailed map of the chemical environment of each proton and carbon atom, respectively.
Vibrational spectroscopy probes the discrete energy levels associated with the stretching, bending, and other intramolecular motions of a molecule. For this compound, these techniques are crucial for identifying its key functional groups: the hydroxyl (-OH) group, the carbon-chlorine (C-Cl) bond, and the aromatic isoquinoline (B145761) core.
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy states. The resulting spectrum provides a unique fingerprint of the molecule's functional groups. The predicted FT-IR spectral data for this compound are summarized based on characteristic group frequencies and comparison with related molecules like 1-chloroisoquinoline.
A key feature in the FT-IR spectrum of this compound is the presence of the hydroxyl group. A broad and strong absorption band is expected in the region of 3500-3200 cm⁻¹, characteristic of the O-H stretching vibration, particularly when involved in intermolecular hydrogen bonding. rsc.org The aromatic C-H stretching vibrations are anticipated to appear as weaker bands in the 3100-3000 cm⁻¹ region. ambeed.com
The C=C and C=N stretching vibrations within the isoquinoline ring system are predicted to give rise to a series of medium to strong bands in the 1650-1450 cm⁻¹ range. chemicalbook.comscielo.org.mx The presence of the electron-donating hydroxyl group and the electron-withdrawing chlorine atom can subtly influence the exact positions of these bands. The C-O stretching vibration associated with the phenolic hydroxyl group is expected to produce a strong band in the 1260-1050 cm⁻¹ region. rsc.org The C-Cl stretching vibration is typically observed as a strong band in the 800-600 cm⁻¹ range. ub.edu
Table 1: Predicted FT-IR Vibrational Frequencies for this compound
| Frequency Range (cm⁻¹) | Vibration Type | Intensity |
|---|---|---|
| 3500-3200 | O-H stretch (hydrogen-bonded) | Strong, Broad |
| 3100-3000 | Aromatic C-H stretch | Weak-Medium |
| 1650-1550 | Aromatic C=C and C=N ring stretch | Medium-Strong |
| 1550-1450 | Aromatic C=C and C=N ring stretch | Medium-Strong |
| 1260-1050 | C-O stretch (phenol) | Strong |
| 800-600 | C-Cl stretch | Strong |
Note: This table is based on theoretical predictions and characteristic group frequencies, not on published experimental data for this compound.
Raman spectroscopy, which measures the inelastic scattering of monochromatic light, serves as a complementary technique to FT-IR. While FT-IR is more sensitive to polar bonds, Raman spectroscopy provides stronger signals for non-polar and symmetric vibrations.
In the predicted Raman spectrum of this compound, the symmetric stretching vibrations of the aromatic rings are expected to be prominent, appearing in the 1600-1585 cm⁻¹ region. tsijournals.com The C-Cl stretching vibration should also be Raman active, likely appearing in the 800-600 cm⁻¹ range, confirming the data from FT-IR. ub.edu Vibrations involving the pyridine (B92270) ring of the isoquinoline skeleton are also expected to be well-defined. In contrast to its strong absorption in the IR spectrum, the O-H stretching vibration is typically a weak scatterer in Raman spectroscopy.
Table 2: Predicted Raman Active Vibrational Modes for this compound
| Frequency Range (cm⁻¹) | Vibration Type | Intensity |
|---|---|---|
| 3100-3000 | Aromatic C-H stretch | Medium |
| 1600-1585 | Aromatic ring stretch (symmetric) | Strong |
| 1550-1450 | Aromatic ring stretch | Medium |
| 1050-1000 | Ring breathing mode | Strong |
Note: This table is based on theoretical predictions and analysis of related compounds, not on published experimental data for this compound.
NMR spectroscopy is an indispensable tool for determining the precise connectivity and electronic environment of atoms in a molecule. By analyzing the chemical shifts, coupling constants, and integration of signals, a complete structural assignment can be made.
The ¹H NMR spectrum provides information about the different types of protons in a molecule. For this compound, signals are expected for the hydroxyl proton and the five protons on the aromatic rings. The chemical shifts are influenced by the electron-withdrawing effects of the nitrogen atom and the chlorine atom, and the electron-donating effect of the hydroxyl group.
The hydroxyl proton (4-OH) is expected to appear as a broad singlet, with a chemical shift that can vary depending on the solvent, concentration, and temperature, but typically falls in the range of 5.0-10.0 ppm. The proton at the C3 position (H-3) is adjacent to both the nitrogen-containing ring and the hydroxyl-substituted carbon, which would likely place its signal downfield. The protons on the benzene (B151609) portion of the isoquinoline ring (H-5, H-6, H-7, H-8) will resonate in the aromatic region, typically between 7.0 and 9.0 ppm. researchgate.net Their exact shifts and coupling patterns will be dictated by their position relative to the fused pyridine ring and the other substituents.
Table 3: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| H-3 | 8.0 - 8.5 | Singlet (s) |
| H-5 | 8.2 - 8.7 | Doublet (d) |
| H-6 | 7.5 - 8.0 | Triplet (t) |
| H-7 | 7.6 - 8.1 | Triplet (t) |
| H-8 | 7.8 - 8.3 | Doublet (d) |
Note: This table presents predicted values based on substituent effects and data from related isoquinoline compounds. Experimental values may vary.
The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. In this compound, nine distinct carbon signals are expected. The chemical shifts are significantly affected by the electronegativity of the attached atoms (Cl, N, O) and resonance effects within the aromatic system. spyndl.com
The carbon bearing the chlorine atom (C-1) is expected to be significantly downfield due to the inductive effect of chlorine, likely in the 148-155 ppm range. The carbon attached to the hydroxyl group (C-4) will also be shifted downfield due to the oxygen's electronegativity, predicted to be in the 150-160 ppm range. The remaining seven carbons of the isoquinoline core will appear in the aromatic region (110-145 ppm). Quaternary carbons (C-4a, C-8a) typically show weaker signals. oregonstate.edu
Table 4: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-1 | 148 - 155 |
| C-3 | 115 - 125 |
| C-4 | 150 - 160 |
| C-4a | 135 - 142 |
| C-5 | 125 - 130 |
| C-6 | 128 - 133 |
| C-7 | 127 - 132 |
| C-8 | 120 - 125 |
Note: This table presents predicted values based on substituent effects and data from related isoquinoline compounds. Experimental values may vary.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Computational Chemistry and Quantum Mechanical Studies
Computational chemistry provides a theoretical framework to investigate molecular properties that can complement and explain experimental findings. Quantum mechanical methods, particularly Density Functional Theory (DFT), are widely used to model the geometry, stability, and reactivity of molecules. core.ac.uknih.gov
DFT calculations are employed to determine the optimized, lowest-energy three-dimensional structure of a molecule. nih.gov By using functionals like B3LYP with an appropriate basis set (e.g., 6-311++G(d,p)), key geometric parameters such as bond lengths, bond angles, and dihedral angles can be calculated with high accuracy. nih.gov These theoretical calculations for this compound would be expected to confirm the planarity of the fused aromatic ring system and provide precise values for the geometry around the substituent groups. The stability of the molecule is related to its total electronic energy, which is minimized during the geometry optimization process.
Table 4: Predicted Geometrical Parameters from DFT Calculations
| Parameter | Bond | Predicted Value (Å) |
|---|---|---|
| Bond Length | C1-Cl | ~1.74 |
| Bond Length | C4-O | ~1.36 |
| Bond Length | C1-N2 | ~1.31 |
| Bond Length | N2-C3 | ~1.37 |
Aromaticity is a fundamental concept describing the enhanced stability of cyclic, planar molecules with delocalized π-electrons. masterorganicchemistry.comineosopen.org While the isoquinoline core is known to be aromatic, the degree of aromaticity can be quantified using computational indices.
Harmonic Oscillator Model of Aromaticity (HOMA): This index is calculated from the bond lengths of the ring. A HOMA value close to 1 indicates a high degree of aromaticity, while values closer to 0 suggest a non-aromatic or olefinic character.
Nucleus-Independent Chemical Shift (NICS): This magnetic criterion measures the shielding at the center of a ring. A significant negative NICS value (e.g., NICS(1)zz) is a strong indicator of aromatic character.
The electronic structure is influenced by the electron-withdrawing nature of the chlorine atom and the electron-donating nature of the hydroxyl group, which can slightly modulate the aromaticity of the individual rings.
Table 5: Predicted Aromaticity Indices for this compound
| Ring | Aromaticity Index | Predicted Value | Interpretation |
|---|---|---|---|
| Benzenoid Ring (C4a-C8a) | HOMA | ~0.95 | Highly Aromatic |
| Pyridinone Ring (N2-C4a) | HOMA | ~0.80 | Moderately Aromatic |
| Benzenoid Ring (C4a-C8a) | NICS(1)zz | ~ -25 ppm | Aromatic |
| Pyridinone Ring (N2-C4a) | NICS(1)zz | ~ -18 ppm | Aromatic |
Computational methods can predict the most probable sites for chemical reactions. chemrxiv.org Reactivity descriptors derived from DFT calculations, such as Molecular Electrostatic Potential (MEP) maps and Fukui functions, are used to identify nucleophilic and electrophilic centers within the molecule.
Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the electron density surface. Regions of negative potential (typically colored red) are electron-rich and prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. researchgate.net For this compound, the oxygen atom and the benzenoid ring are expected to be electron-rich, whereas the area around C-1 and the hydroxyl proton would be electron-poor.
Fukui Functions and Dual Descriptor: These conceptual DFT tools quantify the change in electron density upon the addition or removal of an electron, thereby identifying the most reactive sites for nucleophilic (electrophilicity) and electrophilic (nucleophilicity) attack. researchgate.net
Table 6: Predicted Reactive Sites in this compound
| Type of Attack | Most Probable Site(s) | Reasoning |
|---|---|---|
| Electrophilic Attack | C-5, C-7 | Electron-rich positions on the benzenoid ring, activated by the hydroxyl group. |
| Nucleophilic Attack | C-1 | Carbon atom bonded to the electronegative chlorine, making it electron-deficient and a good leaving group site. |
Prediction of Chemical Reactivity and Site Selectivity
Global and Local Chemical Reactivity Descriptors
Key global reactivity descriptors include:
Chemical Potential (μ): This descriptor indicates the tendency of electrons to escape from a system. A higher (less negative) chemical potential suggests a greater tendency to donate electrons.
Chemical Hardness (η): Hardness is a measure of the molecule's resistance to changes in its electron distribution. Molecules with a large energy gap between their frontier orbitals are considered "hard" and are generally less reactive. ijcce.ac.ir
Global Softness (S): As the inverse of hardness (S = 1/2η), softness indicates the molecule's capacity to receive electrons. "Soft" molecules are typically more reactive. ijcce.ac.ir
Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons, providing a measure of its electrophilic character.
For related molecules like 1-chloroisoquinoline, DFT calculations have been used to determine these parameters, revealing significant molecular stability and chemical reactivity. researchgate.net The introduction of a hydroxyl group at the 4-position in this compound is expected to modulate these values, likely increasing the molecule's ability to act as an electron donor due to the electron-donating nature of the -OH group.
Local reactivity descriptors, such as the Fukui function (f(r)) , identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. researchgate.net For protonated isoquinoline, for instance, the Fukui function correctly predicts that the C5 and C8 positions are the most susceptible to nucleophilic attack. researchgate.net For this compound, the Fukui function would be essential to pinpoint how the interplay between the electron-withdrawing chlorine atom and the electron-donating hydroxyl group directs reactivity across the aromatic system.
Table 1: Calculated Global Chemical Reactivity Descriptors (Illustrative)
| Descriptor | Symbol | Formula | Typical Value (eV) - Illustrative |
|---|---|---|---|
| Chemical Potential | μ | (EHOMO + ELUMO) / 2 | -3.5 to -4.5 |
| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | 2.0 to 3.0 |
| Global Softness | S | 1 / (2η) | 0.16 to 0.25 |
Note: The values in this table are illustrative and based on typical ranges for similar heterocyclic compounds. Specific calculated values for this compound require dedicated DFT analysis.
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electron density of a molecule, which is crucial for identifying sites for intermolecular interactions, particularly electrophilic and nucleophilic attacks. nih.gov The MEP surface is color-coded to indicate different regions of electrostatic potential.
Red Regions: Indicate areas of negative electrostatic potential, rich in electrons. These are the most likely sites for electrophilic attack. In this compound, such regions would be anticipated around the oxygen atom of the hydroxyl group and the nitrogen atom of the isoquinoline ring.
Blue Regions: Represent areas of positive electrostatic potential, which are electron-deficient. These are susceptible to nucleophilic attack. Positive potential is expected around the hydrogen atom of the hydroxyl group.
Green Regions: Correspond to areas of neutral potential.
The MEP map for this compound would provide a clear picture of its charge distribution, highlighting the electron-rich nature of the oxygen and nitrogen atoms and the electron-poor character of the hydroxyl hydrogen, thereby predicting the molecule's hydrogen bonding capabilities and preferred sites of interaction. nih.govresearchgate.net
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.
HOMO: The energy of the HOMO is related to the molecule's ability to donate electrons (its nucleophilicity). A higher HOMO energy indicates a stronger electron-donating capability.
LUMO: The energy of the LUMO relates to the molecule's ability to accept electrons (its electrophilicity). A lower LUMO energy suggests a greater electron-accepting ability.
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of molecular stability and reactivity. A small gap suggests that the molecule is more reactive and can be easily excited, whereas a large gap implies higher stability and lower reactivity. researchgate.netsemanticscholar.org
In substituted quinolines and isoquinolines, the distribution of the HOMO and LUMO across the molecule determines the sites of charge transfer. For this compound, the HOMO is expected to have significant contributions from the electron-rich regions, including the hydroxyl group and the benzene ring, while the LUMO would likely be distributed over the electron-deficient pyridine ring, influenced by the electronegative chlorine and nitrogen atoms. The precise energies and distributions would need to be determined by quantum chemical calculations. nih.gov
Table 2: Frontier Molecular Orbital Energies (Illustrative)
| Orbital | Energy (eV) - Illustrative | Implication |
|---|---|---|
| HOMO | -5.5 to -6.5 | Electron-donating capability |
| LUMO | -1.0 to -2.0 | Electron-accepting capability |
Note: These energy values are illustrative, based on typical DFT results for related aromatic heterocycles. They are not specific calculated values for this compound.
Spectroscopic Property Prediction (e.g., Vibrational Frequencies, NMR Shifts)
Computational methods can accurately predict spectroscopic data, which is invaluable for the identification and characterization of new compounds.
Vibrational Frequencies: Theoretical vibrational frequencies can be calculated using DFT methods. These calculations provide information about the fundamental vibrational modes of the molecule, which correspond to the peaks observed in Infrared (IR) and Raman spectra. For a molecule like this compound, key vibrational modes would include:
O-H stretching of the hydroxyl group.
C-H stretching in the aromatic rings.
C=C and C=N stretching within the isoquinoline core.
C-Cl stretching.
In-plane and out-of-plane bending modes.
Studies on similar molecules, such as 4-hydroxy-3-cyano-7-chloro-quinoline, have shown good agreement between experimental and DFT-calculated vibrational frequencies after applying appropriate scaling factors. dergipark.org.tr
Table 3: Predicted Major Vibrational Frequencies (Illustrative)
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) - Illustrative |
|---|---|
| O-H Stretch | 3400 - 3600 |
| Aromatic C-H Stretch | 3000 - 3100 |
| C=N Stretch | 1580 - 1620 |
| C=C Stretch | 1450 - 1600 |
| C-O Stretch | 1200 - 1300 |
Note: These are typical frequency ranges and not the result of a specific calculation for this compound.
NMR Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is another powerful application of computational chemistry, often employing the Gauge-Including Atomic Orbital (GIAO) method. nih.gov For this compound, one would expect distinct signals for the protons and carbons of the isoquinoline ring system. The chemical shifts would be influenced by the electron-donating hydroxyl group, which would tend to shield nearby nuclei (shift to lower ppm), and the electron-withdrawing chlorine atom and ring nitrogen, which would cause deshielding (shift to higher ppm). Comparing calculated shifts with experimental data is a standard method for structure verification. nih.gov
Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (Illustrative)
| Atom Type | Predicted ¹H Shift (ppm) - Illustrative | Predicted ¹³C Shift (ppm) - Illustrative |
|---|---|---|
| Aromatic C-H | 7.0 - 8.5 | 110 - 140 |
| O-H | 9.0 - 11.0 | N/A |
| C-OH | N/A | 150 - 160 |
| C-Cl | N/A | 145 - 155 |
Note: The chemical shift values are illustrative estimates for a substituted isoquinoline in a common NMR solvent like DMSO-d₆ or CDCl₃.
Pharmacological and Biological Activity Research on 1 Chloroisoquinolin 4 Ol and Its Derivatives
Antimicrobial Activity Investigations
Derivatives of chloro-isoquinoline have demonstrated a notable spectrum of activity against bacteria, fungi, and viruses.
Various studies have highlighted the potent bactericidal properties of isoquinoline (B145761) and quinoline (B57606) derivatives. A novel synthetic compound, 1-(4-chloro-phenyl)-6,7-dimethoxy-2-methyl-1,2,3,4,-tetrahydroisoquinoline, was evaluated for its in vitro activity against Pseudomonas aeruginosa, showing a minimum inhibitory concentration (MIC) that inhibited 90% of growth (MIC90) ranging from 6.0 to 24.0 µg/ml in different media. internationalscholarsjournals.com This compound was found to down-regulate the expression of important virulence factors in P. aeruginosa. internationalscholarsjournals.com
Furthermore, a class of alkynyl isoquinoline compounds has shown strong bactericidal activity against a wide array of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.govmdpi.com Two representative compounds, HSN584 and HSN739, exhibited moderate to potent activity (MIC range = 4–16 µg/mL) against clinically significant Gram-positive bacteria such as Listeria monocytogenes, Streptococcus pneumoniae, and Enterococcus faecalis. nih.gov Halogenated derivatives, including phenyl and phenethyl carbamates, have also been noted for their remarkable and broad-range bactericidal activity. nih.govresearchgate.net
| Compound/Derivative Class | Bacterial Strain(s) | Reported Activity (MIC) |
|---|---|---|
| 1-(4-chloro-phenyl)-6,7-dimethoxy-2-methyl-1,2,3,4,-tetrahydroisoquinoline | Pseudomonas aeruginosa | 6.0 - 24.0 µg/ml |
| Alkynyl Isoquinolines (HSN584, HSN739) | MRSA, L. monocytogenes, S. pneumoniae, E. faecalis | 4 - 16 µg/ml |
| 4H-4-oxoquinolizines | Gram-positive bacteria (including ciprofloxacin-resistant strains) | Demonstrated better activity than ciprofloxacin |
The antifungal potential of chlorinated isoquinoline derivatives has also been a subject of investigation. Among a series of synthesized isoquinoline compounds, chlorinated derivatives such as chlorobenzoate esters, chlorophenylpropanoate esters, and chlorophenethyl carbamate demonstrated the most significant antifungal activity. nih.govresearchgate.net
In a study focused on designing novel isoquinoline derivatives, several compounds showed potent in vitro activity against plant pathogenic fungi. jlu.edu.cn At a concentration of 50 mg/L, compounds Ic, Ie, and Il achieved inhibition rates as high as 93.0% against Physalospora piricola and Rhizotonia cerealis. jlu.edu.cn Another study highlighted compound 9f, a 3-aryl-isoquinoline derivative, which possessed excellent efficacy against Alternaria solani (80.4% inhibition), Alternaria alternata (88.2% inhibition), and Physalospora piricola (93.8% inhibition). nih.govresearchgate.net The EC50 of compound 9f against P. piricola was 3.651 mg/L, which was marginally better than the commercial fungicide chlorothalonil. nih.gov
| Compound/Derivative | Fungal Strain | Reported Activity (at 50 mg/L) |
|---|---|---|
| Ic, Ie, Il | Physalospora piricola, Rhizotonia cerealis | ~93.0% inhibition |
| Il | Fusarium graminearum | 83.3% inhibition |
| 9f | Alternaria solani | 80.4% inhibition |
| Alternaria alternata | 88.2% inhibition | |
| Physalospora piricola | 93.8% inhibition (EC50 = 3.651 mg/L) |
The isoquinoline scaffold is a core component of many compounds with recognized antiviral properties. mdpi.comsruc.ac.uk Research into isoquinolone derivatives identified a potent compound with 50% effective concentrations (EC50s) between 0.2 and 0.6 µM against both influenza A and B viruses. nih.gov However, this compound also exhibited significant cytotoxicity. nih.gov Subsequent chemical modifications led to the discovery of a derivative (compound 21) with greatly reduced cytotoxicity (CC50 > 300 µM) while retaining antiviral activity (EC50 values from 9.9 to 18.5 µM). nih.gov Structure-activity relationship studies indicated that these compounds likely target the viral polymerase activity. nih.gov Interestingly, the introduction of a p-chloro substitution on one of the phenyl rings resulted in a loss of antiviral activity, highlighting the specific structural requirements for this biological effect. nih.gov
Anticancer Potential and Molecular Mechanisms
Derivatives of chloro-isoquinoline and chloro-quinoline are among the most extensively studied for their antitumor properties, demonstrating efficacy through the inhibition of cancer cell growth and the induction of programmed cell death (apoptosis). rsc.org
A significant body of research has demonstrated the cytotoxic effects of chloro-quinoline and isoquinoline derivatives against a wide array of human cancer cell lines. A series of 7-chloroquinoline-1,2,3-triazoyl carboxamides were tested against breast cancer cells. nih.gov The derivative QTCA-1 was particularly effective against the triple-negative breast cancer cell line MDA-MB-231, with IC50 values of 20.60 µM, 20.42 µM, and 19.91 µM after 24, 48, and 72 hours of treatment, respectively. nih.gov
Similarly, studies on chloroalkyl 1H-benz[de]isoquinoline-1,3-diones found that compounds with a nitro group substituent possessed significant antineoplastic activity. nih.govresearchgate.net The most active compound, 2i, was cytotoxic in 15 different human tumor cell lines, including leukemia, colon, liver, prostate, breast, and neuroblastoma lines. nih.gov Another class, 7-chloro-(4-thioalkylquinoline) derivatives, also showed potent antiproliferative activity, particularly the sulfonyl N-oxide derivatives, against various solid tumor and leukemia cell lines. ul.iescilit.com
| Compound/Derivative Class | Cancer Cell Line | Reported Activity (IC50) |
|---|---|---|
| QTCA-1 (7-chloroquinoline derivative) | MDA-MB-231 (Breast) | 19.91 µM (72h) |
| MCF-7 (Breast) | Higher than MDA-MB-231 | |
| Compound 2i (chloroalkyl isoquinoline-dione) | MOLT-4 (Leukemia), HL-60 (Leukemia), HT-29 (Colon), PC-3 (Prostate), MCF-7 (Breast) and others | Significant cytotoxicity across 15 cell lines |
| 7-chloro-4-quinolinylhydrazones | SF-295 (CNS), HTC-8 (Colon), HL-60 (Leukemia) | 0.314 - 4.65 µg/cm³ |
| Isoquinoline derivatives B01002 & C26001 | SKOV3 (Ovarian) | 7.65 µg/mL (B01002) |
| 11.68 µg/mL (C26001) |
A primary mechanism behind the anticancer efficacy of these compounds is the induction of apoptosis. nih.gov The 7-chloroquinoline derivative QTCA-1 was found to be a potent inducer of apoptosis, particularly in triple-negative breast cancer cells. nih.gov After treatment, 80.4% of MDA-MB-231 cells underwent cell death, compared to only 16.8% of MCF-7 cells, suggesting a selective mechanism. nih.gov
Further mechanistic studies on other derivatives have elucidated specific molecular pathways. The chloroalkyl isoquinoline-dione compound 2i was shown to cause an increase in the sub-G1 cell population in MOLT-4 leukemia cells, which is a hallmark of apoptosis. nih.govresearchgate.net This compound also triggered caspase-mediated apoptosis in a dose-dependent manner. nih.gov In ovarian cancer, isoquinoline derivatives B01002 and C26001 were found to promote apoptosis by downregulating several Inhibitor of Apoptosis Proteins (IAPs), including XIAP and cIAP-1. dovepress.com This downregulation allows for the activation of effector caspases, such as caspase-3, and the subsequent cleavage of poly (ADP-ribose) polymerase (PARP), leading to the execution of the apoptotic program. dovepress.com These findings indicate that chloro-isoquinoline derivatives can trigger cancer cell death through multiple, well-defined molecular pathways. rsc.org
Interaction with Cellular Targets in Cancer Biology
The isoquinoline scaffold, the core structure of 1-Chloroisoquinolin-4-ol, is a key feature in a variety of compounds investigated for their anticancer properties. Research into isoquinoline derivatives has revealed their ability to interact with multiple cellular targets, disrupting key pathways essential for cancer cell survival and proliferation. These compounds have been shown to trigger cell death, reduce the expression of pro-survival proteins, induce the production of reactive oxygen species (ROS), and inhibit critical pro-survival cell signaling pathways nih.gov.
One of the primary mechanisms by which quinoline derivatives exert their anticancer effects is through interference with fundamental cellular processes. The planar nature of the quinoline system allows these molecules to intercalate between DNA base pairs. This interaction can lead to conformational changes in the DNA structure, ultimately causing DNA strand breaks and inducing cytotoxicity mdpi.com.
Furthermore, isoquinoline alkaloids have been found to modulate key signaling pathways that are often dysregulated in cancer. These pathways include the PI3K/AKT/mTOR, MAPK, and NF-κB signaling cascades, which are crucial for cell growth, proliferation, and survival nih.gov. By inhibiting these pathways, isoquinoline derivatives can effectively halt the uncontrolled growth of cancer cells. For instance, some derivatives have been shown to downregulate the WNT/β-catenin pathway, which is linked to cancer cell proliferation and the genesis of cancer stem cells mdpi.com. Agents that specifically target the PDZ protein domain of Dishevelled (DVL) proteins, key components of the WNT pathway, can inhibit tumor growth mdpi.com.
Another targeted approach involves the inhibition of proliferating cell nuclear antigen (PCNA), a protein previously considered "undruggable." A small molecule PCNA inhibitor, AOH1996, has been shown in preclinical research to selectively kill cancer cells by disrupting the normal cell reproductive cycle cityofhope.org. It targets transcription-replication conflicts, preventing cells with damaged DNA from dividing and replicating faulty DNA cityofhope.org. This research highlights the potential for developing targeted chemotherapies based on complex molecular interactions cityofhope.org.
The antiproliferative activity of quinoline derivatives has been observed across a wide range of cancers, attributed to their ability to interfere with numerous signaling and enzymatic pathways mdpi.com.
Table 1: Investigated Cellular Mechanisms of Isoquinoline and Quinoline Derivatives in Cancer
| Mechanism of Action | Cellular Target/Pathway | Effect | Reference |
|---|---|---|---|
| DNA Damage | DNA | Intercalation, leading to strand breaks and cytotoxicity | mdpi.com |
| Pathway Inhibition | PI3K/AKT/mTOR, MAPK, NF-κB | Reduction of pro-survival signaling | nih.gov |
| Pathway Inhibition | WNT/β-catenin | Downregulation of signaling, inhibition of tumor growth | mdpi.com |
| Cell Cycle Disruption | Proliferating Cell Nuclear Antigen (PCNA) | Selective killing of cancer cells by disrupting DNA replication | cityofhope.org |
| Apoptosis Induction | Various | Triggering programmed cell death | nih.gov |
Neuroprotective Effects and Neurological Applications
Isoquinoline alkaloids and their derivatives are a significant area of research for their potential neuroprotective effects and applications in treating neurodegenerative diseases nih.gov. These compounds exhibit a wide range of pharmacological activities that may counteract the neuronal injury and apoptosis characteristic of conditions like Alzheimer's and Parkinson's disease nih.govnih.gov.
Exploration in Neurodegenerative Disease Models
The therapeutic potential of isoquinoline alkaloids is attributed to their ability to modulate multiple pathological processes involved in neurodegeneration. Studies have shown that these active ingredients can exert neuroprotective effects by inhibiting nerve injury inflammation, counteracting oxidative damage, regulating autophagy, and improving mitochondrial dysfunction nih.gov. Neuronal injury and apoptosis are central to the progression of many neurodegenerative diseases, and by mitigating these processes, isoquinoline derivatives show promise in alleviating symptoms nih.gov.
In the context of Alzheimer's disease (AD), which involves the aggregation and deposition of misfolded proteins, certain derivatives have been investigated for their ability to modulate the metabolism of the amyloid precursor protein (APP) nih.gov. For example, compounds derived from the 4-aminoquinoline structure of chloroquine have been designed to redirect APP metabolism, leading to a decrease in the release of toxic amyloid-beta (Aβ) peptides nih.gov. Some of these compounds have demonstrated the ability to increase the levels of APP carboxy-terminal fragments (APP-CTFs) in vivo, suggesting a beneficial modulation of the amyloidogenic pathway nih.gov. Tetrahydroisoquinolines (THIQs) have also shown strong neuroprotective and anti-Alzheimer effects, in part by reducing levels of toxic Aβ42 nih.gov.
For Parkinson's disease (PD), characterized by the loss of dopaminergic neurons, 4-amino-7-chloroquinoline derivatives are being explored as potential therapeutic agents nih.gov. The environmental toxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is known to induce parkinsonian symptoms, and research into compounds that can protect against such neurotoxins is crucial for developing new treatments nih.gov.
Enzyme Inhibition Studies
The diverse structures of this compound derivatives and related compounds allow them to interact with a wide array of enzymes, making them promising candidates for therapeutic development. Research has focused on both their broad-spectrum interactions and the identification of specific, high-affinity enzyme targets.
Broad-Spectrum Enzyme Interactions
The isoquinoline and quinoline scaffolds are present in numerous compounds that exhibit inhibitory activity against various enzyme families. This broad activity profile suggests that these heterocyclic systems can be adapted to target different enzymatic active sites.
For example, derivatives of 1,4-naphthoquinone, which can be hybridized with quinoline moieties, are known to interact with a broad spectrum of biological targets mdpi.com. In cancer research, these compounds are of interest for their activity against enzymes like NQO1, which is overexpressed in many tumor types mdpi.com. Similarly, various heterocyclic compounds, including quinolines, can affect multiple molecular targets, leading to a wide range of biological activities such as antifungal, antibacterial, and antitumor effects mdpi.com.
In the context of neurodegenerative diseases, isoquinoline alkaloids have been identified as multi-target compounds. They can simultaneously inhibit several key enzymes implicated in the pathophysiology of Alzheimer's disease, highlighting their potential for a multi-pronged therapeutic approach nih.govmdpi.com.
Specific Enzyme Target Identification and Validation
While broad activity is notable, much research has been dedicated to designing and optimizing isoquinoline derivatives for high potency and selectivity against specific enzyme targets.
Cholinesterases: A primary target in Alzheimer's disease therapy is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that break down the neurotransmitter acetylcholine mdpi.com. C-1 functionalized N-aryl-1,2,3,4-tetrahydroisoquinoline derivatives have been synthesized and evaluated as potent inhibitors of these enzymes nih.gov. Kinetic analysis has revealed that these compounds can act as reversible, mixed-type inhibitors, binding to both the catalytic and peripheral anionic sites of the cholinesterases nih.gov.
Dipeptidyl Peptidase-IV (DPP-IV): Recent studies have identified aryl-substituted pyrido[2,1-a]isoquinolines as highly active inhibitors of DPP-IV, an enzyme involved in glucose metabolism mdpi.com. Molecular docking studies suggest these compounds interact strongly with the enzyme's active site, with some analogs showing IC₅₀ values in the micromolar range mdpi.com.
Other Enzyme Targets: The versatility of the isoquinoline and quinoline core has led to the identification of inhibitors for a variety of other enzymes.
Rho Kinase (ROCK): Isoquinolin-1-amine based compounds have been optimized as ATP-competitive inhibitors of ROCK-I, a target in cardiovascular diseases nih.gov.
Lactate Dehydrogenase (LDH): Certain derivatives have been investigated as potential inhibitors of LDHA, an enzyme crucial for the altered metabolism (Warburg effect) seen in many cancer cells nih.gov.
DNA Gyrase: Some quinazolin-4(3H)-one derivatives have been developed as antimicrobial agents that target the bacterial enzyme DNA gyrase mdpi.com.
Cytochrome Oxidases: Alkylated hydroxynaphthoquinone derivatives have shown selective inhibition of specific cytochrome b oxidases in bacteria nih.gov.
Table 3: Specific Enzyme Inhibition by Isoquinoline and Quinoline Derivatives
| Compound/Derivative Class | Enzyme Target | Inhibitory Potency (IC₅₀) | Disease Context | Reference |
|---|---|---|---|---|
| N-aryl-tetrahydroisoquinolines | Acetylcholinesterase (AChE) | Micromolar (µM) range | Alzheimer's Disease | nih.gov |
| N-aryl-tetrahydroisoquinolines | Butyrylcholinesterase (BuChE) | Micromolar (µM) range | Alzheimer's Disease | nih.gov |
| Aryl-substituted pyrido[2,1-a]isoquinolines | Dipeptidyl Peptidase-IV (DPP-IV) | 41.13 µM (for compound 4a) | Diabetes | mdpi.com |
| 1,3-benzodioxole derivatives | Lactate Dehydrogenase A (LDHA) | 13.63 µM (for compound 2) | Cancer | nih.gov |
Structure-Activity Relationship (SAR) Analysis of this compound Derivatives
The structure-activity relationship (SAR) of this compound derivatives has been investigated to understand how chemical modifications to the core structure influence their biological activity. These studies are crucial for the rational design of more potent and selective compounds. The isoquinoline core, a fusion of a benzene (B151609) and a pyridine (B92270) ring, offers multiple positions for substitution, allowing for a systematic exploration of the chemical space and its impact on pharmacological effects.
Research into substituted isoquinolines has revealed that the nature and position of substituents on the isoquinoline ring are critical determinants of their biological activity. For instance, in a series of substituted isoquinolin-1-ones, which are structurally related to this compound, modifications at various positions led to significant differences in their antitumor activity. One study highlighted that an O-(3-hydroxypropyl) substituted compound demonstrated superior antitumor effects compared to other derivatives, underscoring the importance of the substituent's nature and length at that particular position nih.gov.
In the context of this compound derivatives, SAR analysis typically focuses on several key areas:
Modification of the 4-hydroxyl group: The phenolic hydroxyl group at the C4 position is a key feature. Its acidity and hydrogen-bonding capability can be pivotal for target interaction. Conversion of the hydroxyl group to an ether or an ester can modulate the compound's lipophilicity and pharmacokinetic properties. For example, methylation to a methoxy group or acylation to an acetoxy group can alter the molecule's ability to cross cell membranes and its binding affinity to a target protein.
Substitution on the benzene ring: The benzene portion of the isoquinoline scaffold (positions 5, 6, 7, and 8) provides a large surface for introducing various substituents. The addition of electron-donating groups (e.g., methoxy, amino) or electron-withdrawing groups (e.g., nitro, cyano) can significantly alter the electronic properties of the entire ring system. These changes can influence the compound's reactivity and its interaction with biological targets. For example, in the broader class of quinoline derivatives, substitutions on the benzene ring have been shown to be important for their inhibitory activity against certain enzymes nih.gov.
The following interactive data table illustrates a hypothetical SAR study of this compound derivatives against a generic kinase target, demonstrating how modifications at different positions can impact inhibitory activity.
| Compound | R1 | R2 | R3 | IC50 (nM) |
| 1 | Cl | OH | H | 150 |
| 2 | F | OH | H | 200 |
| 3 | Br | OH | H | 120 |
| 4 | Cl | OMe | H | 350 |
| 5 | Cl | OH | 6-Me | 100 |
| 6 | Cl | OH | 7-OMe | 80 |
| 7 | Cl | OH | 8-NO2 | 500 |
This data is hypothetical and for illustrative purposes only.
From this hypothetical data, several SAR trends can be inferred:
The nature of the halogen at C1 influences activity, with bromine potentially being more favorable than chlorine or fluorine.
The free hydroxyl group at C4 appears to be important for activity, as its conversion to a methoxy group diminishes potency.
Substitutions on the benzene ring significantly modulate activity, with small electron-donating groups at the 6 or 7-position potentially enhancing potency, while a bulky, electron-withdrawing group at the 8-position may be detrimental.
Comparative Biological Profiling with Related Isoquinoline Scaffolds
To better understand the unique pharmacological potential of the this compound scaffold, it is essential to compare its biological profile with that of other related isoquinoline and quinoline structures. Quinoline and isoquinoline derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The specific arrangement of the nitrogen atom and the substitution pattern are key to their diverse pharmacological actions.
For instance, the 4-aminoquinoline scaffold is the basis for well-known antimalarial drugs like chloroquine. Studies on 4-aminoquinoline derivatives have demonstrated their potential as antibacterial agents. In contrast, certain isoquinoline derivatives have shown promise as antitumor agents nih.gov. The position of the nitrogen atom in the bicyclic system (position 2 in isoquinoline versus position 1 in quinoline) fundamentally alters the electronic properties and the spatial arrangement of substituents, leading to different interactions with biological targets.
The this compound scaffold possesses a unique combination of a halogen at the C1 position and a hydroxyl group at the C4 position. This specific substitution pattern can confer a distinct biological profile compared to other scaffolds such as:
Quinolin-4-ols: These compounds lack the C1-substituent, which may alter their reactivity and binding modes.
1-Aminoisoquinolines: The presence of an amino group instead of a chlorine at C1 introduces a hydrogen bond donor and a basic center, which would lead to different target interactions.
4-Chloroquinolines: In this scaffold, the positions of the nitrogen and the chloro-substituent are different, which can significantly impact the molecule's interaction with target proteins.
The following interactive data table provides a hypothetical comparative biological profile of the this compound scaffold against other related isoquinoline and quinoline scaffolds across different biological assays.
| Scaffold | Kinase Inhibition (IC50, nM) | Antibacterial Activity (MIC, µg/mL) | Cytotoxicity (CC50, µM) |
| This compound | 80 | 16 | 25 |
| Quinolin-4-ol | 500 | >64 | >100 |
| 1-Aminoisoquinoline | 1200 | 32 | 75 |
| 4-Chloroquinoline | 250 | 8 | 10 |
This data is hypothetical and for illustrative purposes only.
This comparative profile suggests that the this compound scaffold might possess a balanced profile of moderate kinase inhibition and antibacterial activity with moderate cytotoxicity. The 4-chloroquinoline scaffold, in this hypothetical example, shows stronger antibacterial activity but also higher cytotoxicity. The quinolin-4-ol and 1-aminoisoquinoline scaffolds appear to be less potent in these particular assays. These differences highlight the critical role of the specific arrangement of functional groups on the isoquinoline and quinoline cores in determining their biological activities.
Advanced Applications and Future Research Directions
Role as a Privileged Scaffold in Medicinal Chemistry
The isoquinoline (B145761) nucleus is recognized as a "privileged scaffold" in medicinal chemistry due to its recurrence in a multitude of pharmacologically active compounds and its ability to interact with diverse biological targets. nih.govrsc.org This structural framework is integral to numerous natural alkaloids and synthetic molecules, demonstrating a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govsemanticscholar.org The specific substitution pattern of 1-Chloroisoquinolin-4-ol offers reactive handles for chemical modification, making it an attractive starting point for the synthesis of new bioactive molecules.
Development of Novel Therapeutic Agents
The inherent bioactivity of the isoquinoline core suggests that this compound is a promising template for the development of novel therapeutic agents. nih.gov The chlorine atom at the 1-position can be readily displaced or involved in cross-coupling reactions, allowing for the introduction of various functional groups to modulate biological activity. The hydroxyl group at the 4-position provides a site for further derivatization, such as etherification or esterification, to enhance properties like solubility or target binding.
Research on related isoquinoline and quinoline (B57606) structures has yielded compounds with significant therapeutic potential. For instance, derivatives have been investigated as inhibitors for enzymes like phosphodiesterase 4 (PDE4B) and as agents targeting the cystic fibrosis transmembrane conductance regulator (CFTR) protein. nih.govnih.gov The development of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid diamides, for example, led to potent correctors of mutant CFTR, highlighting the therapeutic possibilities within this class of compounds. nih.gov These examples underscore the potential of the this compound scaffold in designing new drugs for a wide range of diseases.
Table 1: Examples of Bioactive Isoquinoline and Quinoline Derivatives
| Compound Class | Therapeutic Target/Activity | Reference |
|---|---|---|
| Isoquinoline Derivatives | Phosphodiesterase 4B (PDE4B) Inhibition | nih.gov |
| 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid diamides | CFTR-mediated chloride transport enhancement | nih.gov |
| 4-Oxoquinolines | Anti-HIV-1 Activity | nih.gov |
| Quinazoline Derivatives | PARP Inhibition (Anticancer) | mdpi.com |
Lead Compound Optimization and Analogue Synthesis
In drug discovery, lead optimization is a critical phase where an initial "hit" compound is chemically modified to improve its potency, selectivity, and pharmacokinetic properties. biosolveit.deyoutube.com this compound can serve as a versatile starting material or intermediate for lead optimization campaigns. The process involves the systematic synthesis of analogues to establish structure-activity relationships (SARs). biosolveit.de
Strategies for optimizing a lead compound often involve:
Structural Simplification: Removing non-essential parts of a complex molecule to improve synthetic accessibility and pharmacokinetic profiles. nih.gov
Functional Group Modification: Altering existing functional groups to enhance target interaction or metabolic stability. The chlorine and hydroxyl groups on this compound are ideal for such modifications.
Bioisosteric Replacement: Swapping parts of the molecule with other groups that retain similar physical or chemical properties to improve biological activity.
The synthesis of new analogues is central to this process. Modern synthetic methods, including transition-metal-catalyzed cross-coupling reactions, can be applied to the 1-chloro position of the scaffold to build molecular diversity rapidly. mdpi.com This iterative process of synthesis and biological testing allows medicinal chemists to refine a lead compound into a viable drug candidate. youtube.com
Potential Applications in Agrochemical Development
Quinoline and isoquinoline derivatives have found applications in the agricultural sector as active ingredients in pesticides, including fungicides and herbicides. scribd.comwikipedia.orgnih.gov The quinoline scaffold is recognized for its advantages in the discovery of new agrochemicals. nih.gov These compounds can also act as "safeners," protecting cultivated plants from the harmful effects of herbicides. scribd.com
Given this precedent, this compound represents a scaffold with potential for the development of new agrochemicals. The structural features could be tailored to target specific pests or weeds. The synthesis of a library of derivatives from this compound and subsequent screening for herbicidal, fungicidal, or insecticidal activity could lead to the discovery of novel crop protection agents. wikipedia.org The exploration of this scaffold in agrochemical research is a promising, yet underexplored, avenue.
Emerging Applications in Materials Science
The unique electronic and photophysical properties of the isoquinoline ring system have led to its use in materials science. rsc.orgresearchgate.net Derivatives of isoquinoline have been investigated for their potential in creating advanced materials with specific optical, electrical, and mechanical characteristics. amerigoscientific.com
Use in Organic Electronics and Optoelectronic Devices
Carbon-based materials with extensive π-electron systems are fundamental to organic electronics, being used in devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). researchgate.net Isoquinoline derivatives, with their fused aromatic structure, fit into this category of organic semiconductors. rsc.org
The functional groups on this compound provide handles to tune the electronic properties of the molecule. For instance, polymerization or incorporation into larger conjugated systems could be achieved through reactions at the chloro and hydroxyl positions. This could lead to the development of novel materials for applications in:
Organic Semiconductors: The isoquinoline core can facilitate charge transport. rsc.org
Fluorescent Dyes: The aromatic system can be modified to emit light at specific wavelengths. rsc.orgresearchgate.net
Metal-Chelating Ligands: The nitrogen atom in the isoquinoline ring can coordinate with metal ions, a property useful in creating functional materials like metal-organic frameworks (MOFs). amerigoscientific.com
A peer-reviewed paper specifically mentions the use of direct arylation polycondensation for the synthesis of optoelectronic materials, a technique potentially applicable to this compound. canbipharm.com
Functional Materials Development
Beyond electronics, the isoquinoline scaffold is being explored for the creation of other functional materials. For example, dihydrothieno[2,3-c]isoquinoline derivatives have been studied as luminescent materials. acs.org The ability to create polymers and copolymers from isoquinoline-based monomers allows for the design of materials with tailored properties for use as sensors or advanced optical materials. amerigoscientific.com The stability of the isoquinoline ring often imparts durability to these materials, making them resistant to degradation by light or heat. amerigoscientific.com this compound, as a functionalized building block, could be a valuable component in the synthesis of such next-generation materials.
Interdisciplinary Research Opportunities
The multifaceted nature of this compound provides a fertile ground for collaborative research, bridging chemistry with materials science, biology, and computational sciences.
Materials Science: The planar isoquinoline core and the presence of a hydroxyl group suggest that this compound could serve as a valuable precursor for the synthesis of novel functional materials. Derivatives of this compound could be explored for their potential in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The ability of the isoquinoline moiety to participate in π-π stacking interactions, a key feature in supramolecular chemistry, could be harnessed to create self-assembling materials with tailored optical and electronic properties. wikipedia.org
Chemical Biology: The isoquinoline scaffold is a well-established pharmacophore found in numerous biologically active natural products and synthetic drugs. The specific substitution pattern of this compound, featuring a chloro group at the 1-position and a hydroxyl group at the 4-position, offers unique handles for chemical modification. This allows for the systematic development of libraries of derivatives to be screened for various biological activities. For instance, it could serve as a foundational molecule for the design of novel enzyme inhibitors or molecular probes to study biological processes. The chloro substituent provides a reactive site for nucleophilic substitution, enabling the attachment of various functional groups to modulate biological targeting and efficacy.
Computational Chemistry: Theoretical studies on the related molecule, 1-chloroisoquinoline, have provided insights into its electronic structure, reactivity, and spectroscopic properties. researchgate.net Similar computational investigations on this compound could predict its chemical behavior, guiding synthetic efforts and the design of new derivatives with specific electronic and steric properties. Density Functional Theory (DFT) calculations can be employed to understand the molecule's frontier molecular orbitals, electrostatic potential, and reactivity descriptors, which are crucial for predicting its interaction with biological targets or its potential as a component in functional materials. researchgate.net
| Research Area | Potential Application of this compound | Key Functional Groups |
| Materials Science | Precursor for organic electronic materials (OLEDs, OPVs) | Isoquinoline core (π-stacking), Hydroxyl group |
| Chemical Biology | Scaffold for novel bioactive compounds and molecular probes | Chloro group (reactivity), Hydroxyl group |
| Computational Chemistry | Predicting reactivity and designing new derivatives | Chloro and Hydroxyl groups, Isoquinoline core |
Future Perspectives and Unexplored Research Avenues
The full potential of this compound is yet to be unlocked. Several promising research avenues remain largely unexplored, offering exciting opportunities for future scientific discovery.
Development of Novel Catalysts: The nitrogen atom in the isoquinoline ring and the hydroxyl group can act as coordination sites for metal ions. This suggests that this compound and its derivatives could be developed as ligands for transition metal catalysts. The electronic properties of the isoquinoline ring can be tuned by modifying the substituents, which in turn can influence the catalytic activity of the metal center. Exploring the catalytic potential of metal complexes derived from this compound in various organic transformations, such as cross-coupling reactions or asymmetric synthesis, represents a significant area for future research. The catalytic activity of related quinoline derivatives has been demonstrated, providing a strong rationale for pursuing this line of inquiry. mdpi.com
Chemosensor Technology: The isoquinoline and quinoline scaffolds have been utilized in the development of fluorescent chemosensors for the detection of various ions and small molecules. The hydroxyl group of this compound can act as a proton donor or a binding site for analytes, and its fluorescence properties could be modulated upon binding. This opens the door to designing and synthesizing novel chemosensors based on this scaffold for applications in environmental monitoring, medical diagnostics, and industrial process control.
Supramolecular Chemistry and Self-Assembly: The planar structure of the isoquinoline ring system makes it an ideal building block for constructing complex supramolecular architectures through non-covalent interactions like hydrogen bonding and π-π stacking. wikipedia.org The hydroxyl group can participate in hydrogen bonding networks, directing the self-assembly of molecules into well-defined structures such as gels, liquid crystals, or porous materials. Investigating the self-assembly behavior of this compound and its derivatives could lead to the discovery of new materials with interesting and useful properties.
| Unexplored Avenue | Research Goal | Potential Impact |
| Catalysis | Develop novel metal-based catalysts for organic synthesis. | More efficient and selective chemical transformations. |
| Chemosensors | Design fluorescent sensors for specific analytes. | Advances in environmental and biomedical sensing. |
| Supramolecular Chemistry | Investigate self-assembly to create new functional materials. | Development of novel gels, liquid crystals, and porous materials. |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-Chloroisoquinolin-4-ol, and how can reaction conditions (e.g., temperature, catalysts) be optimized for higher yields?
- Methodological Answer : Begin with literature review of isoquinoline derivatives (e.g., 4-Chloroquinoline synthesis in ). Optimize chlorination steps using reagents like POCl₃ or SOCl₂, monitoring reaction progress via TLC. Adjust solvent polarity (e.g., DCM vs. THF) and temperature (60–100°C) to improve selectivity. Characterize intermediates via NMR and GC-MS to confirm purity .
Q. How should researchers characterize the purity and structural identity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- Spectroscopy : ¹H/¹³C NMR for aromatic proton environments and chlorine substitution patterns .
- Mass Spectrometry : High-resolution MS to confirm molecular weight (e.g., calculated for C₉H₆ClNO: ~179.56 g/mol).
- Chromatography : HPLC with UV detection (λ ~270 nm for isoquinoline derivatives) to assess purity (>95%) .
Q. What preliminary assays are recommended to evaluate the bioactivity of this compound?
- Methodological Answer : Screen for antimicrobial or enzyme inhibitory activity (e.g., kinase assays). Use dose-response curves (0.1–100 μM) with positive/negative controls. Replicate experiments (n ≥ 3) to ensure statistical validity. Document IC₅₀ values and compare to known inhibitors (e.g., 4-Chloroquinoline derivatives) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?
- Methodological Answer : Conduct meta-analysis of existing data, focusing on variables like assay conditions (pH, temperature) and compound purity. Reproduce key experiments under standardized protocols. Use Bland-Altman plots to assess inter-lab variability . Cross-validate findings with orthogonal assays (e.g., SPR vs. fluorescence-based binding) .
Q. What strategies ensure reproducibility in synthesizing this compound across different laboratories?
- Methodological Answer : Develop a detailed synthetic protocol with step-by-step SOPs, including:
- Precise stoichiometry (e.g., 1.2 equiv Cl⁻ source).
- Stability testing of intermediates under varying storage conditions.
- Round-robin testing : Share batches with collaborating labs for independent validation .
Q. How can computational modeling predict the reactivity or binding mechanisms of this compound?
- Methodological Answer : Perform DFT calculations (e.g., Gaussian09) to map electron density around the chloro group. Use molecular docking (AutoDock Vina) to simulate interactions with target proteins (e.g., kinases). Validate predictions with mutagenesis studies or X-ray crystallography .
Q. What experimental designs are suitable for studying degradation pathways or stability of this compound under physiological conditions?
- Methodological Answer : Simulate physiological pH (7.4) and temperature (37°C) in buffer solutions. Monitor degradation via LC-MS over 24–72 hours. Identify byproducts (e.g., hydrolysis products) and assess toxicity using in vitro cell models (e.g., HepG2 cells) .
Q. How should researchers design multi-step synthetic pathways incorporating this compound as a key intermediate?
- Methodological Answer : Use retrosynthetic analysis to identify feasible routes. Prioritize steps with high atom economy (e.g., Suzuki-Miyaura coupling for aryl functionalization). Test scalability in flow reactors for continuous production. Document reaction yields and purification challenges at each stage .
Data Documentation and Ethical Considerations
-
Data Tables :
Property Value Source Molecular Formula C₉H₆ClNO Molecular Weight 179.56 g/mol CAS Registry Number 1532-91-8 Key Spectral Peaks ¹H NMR (CDCl₃): δ 8.5–7.2 ppm -
Ethical Reporting : Follow EQUATOR network guidelines for experimental reproducibility. Disclose conflicts of interest and validate data through peer review .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
